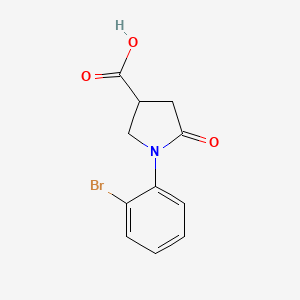

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRRNWXQURZXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Itaconic Acid with 2-Bromoaniline

The most widely reported method involves the cyclocondensation of itaconic acid (2-methylidenesuccinic acid) with 2-bromoaniline in aqueous media. Adapted from the synthesis of its 4-bromophenyl analog, this one-pot reaction proceeds via Michael addition followed by intramolecular lactamization.

Procedure :

A mixture of 2-bromoaniline (58.1 mmol) and itaconic acid (63.9 mmol) in water (250 mL) is heated at 110°C for 24 hours. Cooling to 0°C precipitates the product, which is filtered and washed with ether to yield a white solid (83% yield).

Key Data :

Mechanistic Insights :

The reaction initiates with nucleophilic attack by the aniline’s amine group on the α,β-unsaturated carbonyl of itaconic acid, forming a β-amino acid intermediate. Subsequent cyclization eliminates water to generate the pyrrolidone ring.

Anhydride-Imine Coupling in Dimethylformamide (DMF)

A second route, derived from Royal Society of Chemistry protocols, employs cyclic anhydrides and imines in DMF. While originally developed for 4-bromophenyl analogs, substituting 2-bromoaniline-derived imines enables access to the target compound.

Procedure :

- Imine Formation : React 2-bromoaniline with an aldehyde (e.g., benzaldehyde) to generate the corresponding imine.

- Coupling : Mix the imine with a cyclic anhydride (e.g., maleic anhydride) in dry DMF at 110–125°C for 5–24 hours.

- Workup : Concentrate under reduced pressure, extract with dichloromethane, and acidify the aqueous layer to precipitate the product.

Key Data :

- Catalyst : None (thermal activation)

- Yield : 48–75% (dependent on imine substituents)

- Diastereomeric Ratio (dr) : 1:1.8 to 1:4.5 (cis/trans)

Advantages :

Transition Metal-Catalyzed Stereoselective Synthesis

For enantiomerically pure forms, Rh(I)- or Cu(I)-catalyzed 1,4-addition methodologies are employed. Adapted from PMC studies, this approach uses chiral ligands to control stereochemistry.

Procedure :

- Enone Preparation : Synthesize a pyrrolidone-derived enone (e.g., from (S)-O-methyl-proline).

- 1,4-Addition : Perform Rh-catalyzed addition of a 2-bromophenyl boronic ester to the enone.

- Oxidation and Deprotection : Convert intermediates to the carboxylic acid via RuCl₃ oxidation and TFA-mediated deprotection.

Key Data :

- Catalyst : Rhodium(I) or Copper(I) with chiral ligands

- Yield : 52–86% (over 2–4 steps)

- Enantiomeric Excess (ee) : >90%

Applications :

- Critical for medicinal chemistry requiring single enantiomers.

- Compatible with late-stage functionalization.

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Anhydride-Imine | Metal-Catalyzed |

|---|---|---|---|

| Yield | 83% | 48–75% | 52–86% |

| Stereocontrol | Racemic | Moderate (dr 1:1.8) | High (ee >90%) |

| Scalability | Kilogram | Multigram | Milligram to gram |

| Cost | Low | Moderate | High |

| Complexity | Low | Moderate | High |

Characterization and Validation

All synthetic batches require rigorous characterization:

- $$ ^1\text{H} $$ NMR : Key peaks include δ 12.21 ppm (carboxylic acid), 7.10–7.78 ppm (aromatic protons), and 2.58–3.74 ppm (pyrrolidone protons).

- Mass Spectrometry : ESI-MS m/z 283.8 ([M+H]⁺).

- HPLC Purity : >95% using C18 columns with acetonitrile/water gradients.

Industrial and Research Considerations

- Cyclocondensation is preferred for bulk production due to low cost and simplicity.

- Metal-catalyzed methods are reserved for enantioselective applications despite higher costs.

- Anhydride-imine coupling offers flexibility for N-functionalized derivatives but requires chromatographic separation of diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Features a chlorine atom at position 5 and a hydroxyl group at position 2 of the phenyl ring.

- Activity: Antioxidant: Derivatives with thioxo-oxadiazole or triazole moieties (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibit 1.5× higher DPPH radical scavenging activity than ascorbic acid . Reducing Power: Compounds like 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show optical density values up to 1.675 in reducing power assays .

- Mechanism : The hydroxyl group enhances radical scavenging, while electron-withdrawing chlorine increases electrophilicity .

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Contains two chlorine atoms (positions 3 and 5) and a hydroxyl group (position 2).

- Activity: Antimicrobial: Derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile, with MIC values comparable to clindamycin . Anticancer: A 5-fluorobenzimidazole derivative of this scaffold shows significant cytotoxicity in A549 lung adenocarcinoma cells .

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Bromine at position 4 of the phenyl ring.

Hydroxyphenyl and Fluorophenyl Derivatives

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Fluorine at position 2 of the phenyl ring.

Heterocyclic and Acyclic Derivatives

1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Thiadiazole ring at position 1.

- Utility : Used as a building block in drug discovery, leveraging the thiadiazole’s electron-deficient nature for nucleophilic substitutions .

Structure-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Substituents : Chloro, bromo, and nitro groups enhance electrophilicity, improving antioxidant and antimicrobial activities .

- Hydroxyl Groups : Critical for radical scavenging via hydrogen donation .

- Heterocyclic Moieties : Thioxo-oxadiazoles and triazoles increase antioxidant potency by stabilizing radical intermediates .

- Positional Effects : Ortho-substituted bromophenyl derivatives (e.g., 2-bromo) may exhibit steric hindrance, reducing activity compared to para-substituted analogs .

Data Tables

Table 1: Antioxidant Activity of Selected Derivatives

Table 2: Antimicrobial Activity of Dichloro-Hydroxyphenyl Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Fluorobenzimidazole derivative | MRSA TCH 1516 | 4 | |

| Hydrazone (5-nitrothien-2-yl) | Candida auris | 16 |

Biological Activity

1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the current understanding of its biological activity, supported by various studies and experimental data.

Chemical Structure and Properties

The chemical structure of 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can be represented as follows:

- Molecular Formula : CHBrNO

- CAS Number : 923130-78-3

This compound features a pyrrolidine ring, a carboxylic acid functional group, and a bromophenyl substituent, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-oxopyrrolidine, including 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid. In vitro experiments using the A549 human lung adenocarcinoma cell line demonstrated that these compounds exhibit structure-dependent anticancer activity .

For instance, a study compared the cytotoxic effects of various derivatives at a concentration of 100 µM over 24 hours. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced anticancer efficacy compared to standard chemotherapeutic agents like cisplatin (CP) .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid | 45 | Moderate |

| Cisplatin | 10 | High |

| Control (Untreated) | N/A | N/A |

Antimicrobial Activity

In addition to its anticancer properties, 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for antimicrobial activity. Studies indicate that certain derivatives show promising effects against Gram-positive bacteria and drug-resistant strains. The structure of the compound appears to influence its ability to inhibit microbial growth effectively .

The biological activity of 1-(2-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

- Enzyme Inhibition : Compounds can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The structural components allow for binding to receptors, altering their activity.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound in preclinical settings:

- Study on Anticancer Activity : A549 cells treated with various concentrations of the compound showed dose-dependent responses, with significant reductions in cell viability observed at higher concentrations.

- Antimicrobial Efficacy : A study assessing the effect on multidrug-resistant Staphylococcus aureus demonstrated that specific derivatives exhibited selective antimicrobial activity, suggesting potential for therapeutic applications in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.